molecular formula C14H20ClN3O B12218597 3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol

3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol

Cat. No.: B12218597
M. Wt: 281.78 g/mol
InChI Key: OCAVYEVREVHINR-UHFFFAOYSA-N
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Description

3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol is an organic compound that contains both phenol and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Introduction of the sec-butyl group: This step involves the alkylation of the pyrazole ring using a suitable alkylating agent.

    Attachment of the phenol group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a phenol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid are commonly used.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydropyrazoles.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(1-tert-butyl-1H-pyrazol-3-yl)amino]methyl}phenol
  • 3-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}phenol

Uniqueness

3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol is unique due to the presence of the sec-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

3-[[(1-butan-2-ylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-3-11(2)17-8-7-14(16-17)15-10-12-5-4-6-13(18)9-12;/h4-9,11,18H,3,10H2,1-2H3,(H,15,16);1H

InChI Key

OCAVYEVREVHINR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC(=N1)NCC2=CC(=CC=C2)O.Cl

Origin of Product

United States

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